molecular formula C11H16ClN3O B1488758 6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine CAS No. 1250898-16-8

6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No. B1488758
CAS RN: 1250898-16-8
M. Wt: 241.72 g/mol
InChI Key: YLSGPOAGFFOKQL-UHFFFAOYSA-N
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Description

6-Chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine (6-Cl-DMPA) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of the pyrimidine class of compounds, which are nitrogen-containing heterocycles. 6-Cl-DMPA has been used as a reagent in various chemical reactions, as well as in drug discovery and development. Additionally, 6-Cl-DMPA has been studied for its potential mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Oncology: CDK4/6 Inhibition

6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine: may serve as a precursor in the synthesis of CDK4/6 inhibitors . These inhibitors are crucial in the treatment of cancers, particularly breast cancer, by disrupting the proliferation signals of malignant cells. The compound’s role in the synthesis of such inhibitors could be pivotal in developing new cancer therapies.

Anti-Inflammatory Applications

The pyridopyrimidine moiety, to which our compound belongs, has been associated with anti-inflammatory properties . This suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis, by modulating inflammatory pathways.

Antiviral Activity

Pyridopyrimidine derivatives have shown activity against various viruses . The structural similarity to purine bases makes them suitable for interfering with viral replication processes. Research into the antiviral applications of this compound could lead to new treatments for diseases like hepatitis C.

Antitubercular Agents

Compounds with a pyridopyrimidine scaffold have demonstrated antitubercular activity . Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, this compound could be a candidate for developing new antitubercular drugs.

Kinase Inhibition

The compound’s structure suggests potential as a kinase inhibitor . Kinases are enzymes that play a role in various cellular processes, and their inhibition can have therapeutic effects in conditions like cancer and autoimmune diseases.

Neuroprotective Effects

Research into N-heterocycles, which include pyridopyrimidines, has indicated potential neuroprotective effects . This could open avenues for the compound’s application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Cardiovascular Research

The modulation of cellular signaling pathways by pyridopyrimidine derivatives can have implications in cardiovascular diseases . The compound could be investigated for its effects on heart muscle cells and its potential in treating heart-related conditions.

Agricultural Chemistry

Beyond medical applications, pyridopyrimidine derivatives can also have uses in agricultural chemistry . They could serve as a basis for developing new pesticides or herbicides, contributing to crop protection and yield improvement.

properties

IUPAC Name

6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-13-10(12)7-11(14-8)15(2)9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSGPOAGFFOKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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